This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Piperidine derivatives, including “{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol”, play a significant role in the pharmaceutical industry.
This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Synthetic 1, 4-disubstituted piperidines, including “{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol”, have been evaluated for their potential as antimalarial drugs.
Three promising alcohol analogues were identified[1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol.
Piperidines, including “{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol”, are among the most important synthetic fragments for designing drugs.
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol is a chemical compound characterized by the molecular formula and a molecular weight of 220.31 g/mol. This compound features a piperidine ring with an aminomethyl group attached to the para position of a phenyl group, along with a hydroxymethyl group at the first position of the piperidine. Its unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
Research indicates that {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol exhibits potential biological activity, particularly in the context of enzyme interactions and receptor binding. It has been investigated for its therapeutic effects, especially as a precursor for drug development targeting various biological pathways. Its unique structure may contribute to its interactions with specific biological targets, making it a candidate for further pharmacological studies .
The synthesis of {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol typically involves the reaction of piperidine derivatives with appropriate reagents. A common method includes:
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol has several applications across different fields:
Interaction studies involving {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol focus on its binding affinity to various receptors and enzymes. The compound's structure allows it to interact with specific biological targets, which may lead to significant pharmacological effects. The ongoing research aims to elucidate these interactions further, providing insights into its therapeutic potential .
Several compounds share structural similarities with {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Piperidine | 110-89-4 | 0.70 |
| 1-(4-Aminophenyl)piperidin-4-ol | 142752-12-3 | 0.84 |
| 1-(Phenylpiperidin-4-yl)methanol | 697306-45-9 | 0.83 |
| 2-(4-Methylpiperidin-1-yl)aniline | 252758-94-4 | 0.81 |
| 1-(Pyridin-3-yl)piperidin-4-yl)methanol | 1619264-47-9 | 0.69 |
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol is distinguished by its specific substitution pattern, which grants it unique chemical reactivity and potential therapeutic applications not found in simpler analogs like piperidine or pyrrolidine. The presence of both aminomethyl and hydroxymethyl groups enhances its versatility in
Piperidine derivatives constitute 12% of FDA-approved small-molecule drugs, underscoring their centrality in therapeutic development. {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol distinguishes itself through:
The compound's development reflects three key phases in piperidine chemistry:
Current investigations prioritize: